8-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one 8-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15156548
InChI: InChI=1S/C27H23FN6O2/c1-17-3-2-4-18(15-17)24-25-29-26(35)22-10-5-19(16-23(22)34(25)31-30-24)27(36)33-13-11-32(12-14-33)21-8-6-20(28)7-9-21/h2-10,15-16,31H,11-14H2,1H3
SMILES:
Molecular Formula: C27H23FN6O2
Molecular Weight: 482.5 g/mol

8-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

CAS No.:

Cat. No.: VC15156548

Molecular Formula: C27H23FN6O2

Molecular Weight: 482.5 g/mol

* For research use only. Not for human or veterinary use.

8-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one -

Specification

Molecular Formula C27H23FN6O2
Molecular Weight 482.5 g/mol
IUPAC Name 8-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(3-methylphenyl)-1H-triazolo[1,5-a]quinazolin-5-one
Standard InChI InChI=1S/C27H23FN6O2/c1-17-3-2-4-18(15-17)24-25-29-26(35)22-10-5-19(16-23(22)34(25)31-30-24)27(36)33-13-11-32(12-14-33)21-8-6-20(28)7-9-21/h2-10,15-16,31H,11-14H2,1H3
Standard InChI Key VAJHVQGZWBHVNL-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)N5CCN(CC5)C6=CC=C(C=C6)F

Introduction

8-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)- triazolo[1,5-a]quinazolin-5(4H)-one is a complex organic compound with significant potential in medicinal chemistry and pharmacology. It belongs to the quinazolinone class, known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Synthesis Overview

The synthesis of this compound typically involves the formation of the triazole ring, which is crucial for its structure and biological activity. Microwave-assisted synthesis is preferred due to its efficiency and ability to improve yields.

Chemical Reactivity

The compound's chemical reactivity can be explored through various reactions typical for quinazolinone derivatives, including nucleophilic substitutions and cyclization reactions. These reactions are essential for modifying the compound to enhance its biological activity or stability.

Mechanism of Action

Compounds like 8-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)- triazolo[1,5-a]quinazolin-5(4H)-one often act as inhibitors or modulators of enzymes involved in cell signaling pathways. They can disrupt cellular processes by binding to active sites on target proteins, leading to altered signaling pathways and potential therapeutic effects.

Potential Applications

Given its quinazolinone structure, this compound has potential applications in various scientific fields, particularly in the development of drugs with anti-cancer and anti-inflammatory properties.

Analytical Techniques

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are crucial for confirming the structure and purity of this compound. These methods provide detailed information about the molecular structure and help in identifying any impurities.

Comparison with Similar Compounds

While specific data on this compound is limited, similar quinazolinone derivatives have shown promising results in biological assays. For instance, compounds with piperazine and aryl sulfoxide moieties have demonstrated potential in inhibiting enzymes and reducing inflammation .

Data Table: Comparison of Similar Compounds

Compound NameBiological ActivitySynthesis Method
Aryl Sulfoxides (e.g., LEI-515)MAGL inhibitor, anti-inflammatoryHATU/DiPEA coupling
Quinazolinone DerivativesAnti-cancer, anti-inflammatoryMicrowave-assisted synthesis

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